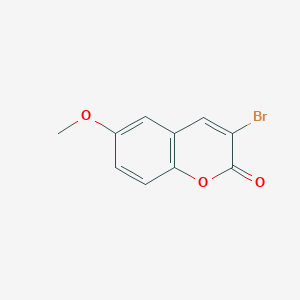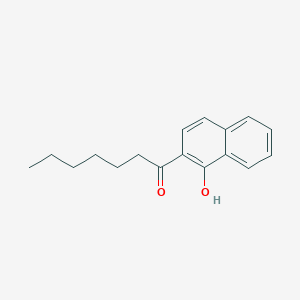
3-Acetyl-6,7-dimethoxychroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-6,7-dimethoxychroman-4-one is a chemical compound belonging to the chromanone family Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring This particular compound is characterized by the presence of acetyl and methoxy groups at specific positions on the chromanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6,7-dimethoxychroman-4-one typically involves the use of starting materials such as 1,3,4,5-tetramethoxybenzene and 4′-benzyloxy-2′,3′-dimethoxy-6′-hydroxyacetophenone . One common method involves the use of asymmetric transfer hydrogenation using Noyori’s Ru catalyst, which provides high yield and enantiomeric excess . Another approach involves the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone, followed by further reactions to introduce the acetyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6,7-dimethoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols .
Scientific Research Applications
3-Acetyl-6,7-dimethoxychroman-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetyl-6,7-dimethoxychroman-4-one involves its interaction with various molecular targets. The acetyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromanone derivatives such as:
5,7,8-Trioxygenated chroman-4-ones: These compounds have additional oxygen-containing functional groups and exhibit different biological activities.
Chroman-4-one derivatives: These include compounds like taxifolin, which have similar structural features but differ in their functional groups and biological properties.
Uniqueness
3-Acetyl-6,7-dimethoxychroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl and methoxy groups makes it a versatile scaffold for further chemical modifications and applications .
Properties
CAS No. |
54013-51-3 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-acetyl-6,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H14O5/c1-7(14)9-6-18-10-5-12(17-3)11(16-2)4-8(10)13(9)15/h4-5,9H,6H2,1-3H3 |
InChI Key |
RIURHXILRSKEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1COC2=CC(=C(C=C2C1=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B15066123.png)

![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)







